molecular formula C10H14O2 B12745030 Oxocamphor, (+)- CAS No. 86023-73-6

Oxocamphor, (+)-

Cat. No.: B12745030
CAS No.: 86023-73-6
M. Wt: 166.22 g/mol
InChI Key: DLKVHFJZTKTFRS-GMSGAONNSA-N
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Description

Oxocamphor, (+)-: is a chiral compound derived from camphor. It is a metabolite of (+)-camphor in vivo and has been used in clinical settings to treat heart failure . This compound is known for its unique structure and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-oxocamphor involves multiple steps starting from (+)-camphor. The process includes bromination, reduction, esterification, hydrolysis, and oxidation . The intermediates and final product are confirmed using techniques such as 1H NMR, IR, and GC-MS . The overall yield of this six-step procedure is approximately 10% .

Industrial Production Methods: Industrial production methods for (+)-oxocamphor are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, considering the reaction conditions and the need for efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (+)-Oxocamphor undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-oxocamphor can lead to the formation of various oxidized derivatives, while reduction can yield different alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, (+)-oxocamphor is used as a starting material for the synthesis of various chiral compounds. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis .

Biology: In biological research, (+)-oxocamphor is studied for its metabolic pathways and interactions with enzymes. It serves as a model compound for understanding the metabolism of terpenoids .

Medicine: Clinically, (+)-oxocamphor has been used to treat heart failure. Its pharmacological properties are being explored for potential therapeutic applications .

Industry: In the industrial sector, (+)-oxocamphor is used in the production of fragrances and flavors. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds .

Comparison with Similar Compounds

    Camphor: A precursor to (+)-oxocamphor, used in various medicinal and industrial applications.

    Fenchone: Another bicyclic monoterpenoid with similar structural features.

    Borneol: A related compound with similar pharmacological properties.

Uniqueness: (+)-Oxocamphor is unique due to its specific chiral configuration and its role as a metabolite of camphor. Its distinct pharmacological properties and applications in various fields make it a compound of significant interest .

Properties

CAS No.

86023-73-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1

InChI Key

DLKVHFJZTKTFRS-GMSGAONNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C=O)C

Origin of Product

United States

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